molecular formula C9H8N2O2 B580112 7-Methoxy-1,5-naphthyridin-2(1H)-one CAS No. 959615-59-9

7-Methoxy-1,5-naphthyridin-2(1H)-one

Cat. No. B580112
Key on ui cas rn: 959615-59-9
M. Wt: 176.175
InChI Key: JIILCZQUUQHSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367831B2

Procedure details

To 1.0 g of 2-chloro-5-methoxypyridin-3-amine, 0.82 mL of ethyl acrylate, 4.2 mL of triethylamine, and 0.16 g of bis(tri-tert-butylphosphine)palladium(0) were added, and the mixture was stirred at an external temperature of 150 to 160° C. for 6 hours in a sealed tube. The reaction mixture was cooled to room temperature and the solvent was distilled off under reduced pressure. The resultant residue was purified by flash silica gel column chromatography using gradient elution with chloroform:methanol=100:0 to 90:10 to obtain 0.41 g of ethyl (2E)-3-(3-amino-5-methoxypyridin-2-yl)acrylate and 0.25 g of 7-methoxy-1,5-naphthyridin-2(1H)-one as light brown solids.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([NH2:8])=[CH:6][C:5]([O:9][CH3:10])=[CH:4][N:3]=1.[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[CH:12]=[CH2:13]>CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C.C(N(CC)CC)C>[NH2:8][C:7]1[C:2](/[CH:13]=[CH:12]/[C:11]([O:15][CH2:16][CH3:17])=[O:14])=[N:3][CH:4]=[C:5]([O:9][CH3:10])[CH:6]=1.[CH3:10][O:9][C:5]1[CH:6]=[C:7]2[C:2]([CH:13]=[CH:12][C:11](=[O:14])[NH:8]2)=[N:3][CH:4]=1 |^1:20,26|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C=C1N)OC
Name
Quantity
0.82 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
0.16 g
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
Name
Quantity
4.2 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at an external temperature of 150 to 160° C. for 6 hours in a sealed tube
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by flash silica gel column chromatography
WASH
Type
WASH
Details
elution with chloroform

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC=1C(=NC=C(C1)OC)/C=C/C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
Name
Type
product
Smiles
COC1=CN=C2C=CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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